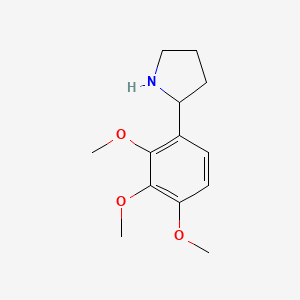
2-Butanone, 4-(5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE typically involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide in butanol, which leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrido[2,3-d]pyrimidin-5-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include sodium methoxide, carboxylic acid chlorides, and various bases. Reaction conditions often involve heating under reflux in solvents such as butanol or xylene .
Major Products
The major products formed from the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include pyrido[2,3-d]pyrimidin-5-one derivatives and other substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . These interactions can lead to the modulation of cell cycle progression, apoptosis, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE can be compared with other pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but has different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine: This derivative has a fused pyrazole ring, which imparts unique properties and potential therapeutic applications.
The uniqueness of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-pyrimidin-5-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
YUZVCDDVNMXAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


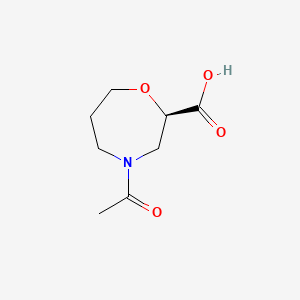
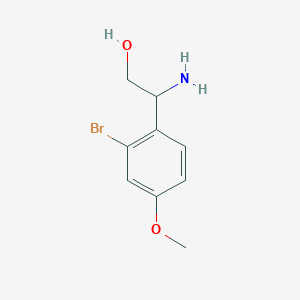



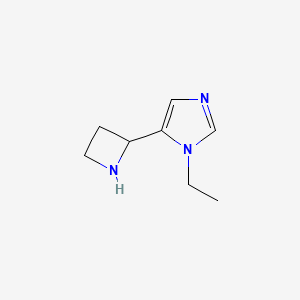

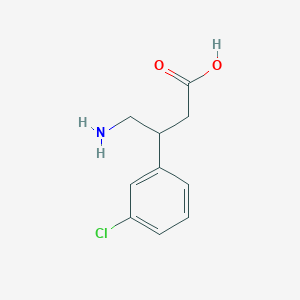
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)




